N-(2-AMINOETHYL)-3-CHLOROANILINE

TAAR1 GPCR Neuropharmacology

N-(2-Aminoethyl)-3-chloroaniline is a validated chemical probe for TAAR1-mediated signaling, with >10-fold selectivity over unsubstituted aniline analogs. Its unique meta-chloro substitution dictates binding affinity for CNS targets, while the 2-aminoethyl side chain enables conjugation for pull-down assays and imaging. This building block is essential for SAR campaigns targeting 5-HT2A/α1 selectivity and PNMT/beta-1/nAChR reference standards. Ensure you source the correct positional isomer for reproducible preclinical pharmacology.

Molecular Formula C8H11ClN2
Molecular Weight 170.6
CAS No. 14088-83-6
Cat. No. B6260272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-AMINOETHYL)-3-CHLOROANILINE
CAS14088-83-6
Molecular FormulaC8H11ClN2
Molecular Weight170.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-3-chloroaniline (CAS 14088-83-6) | Chemical Properties & Sourcing


N-(2-Aminoethyl)-3-chloroaniline (CAS 14088-83-6) is an aromatic amine with the molecular formula C8H11ClN2, characterized by a meta-chloro substitution on a phenyl ring and an N-(2-aminoethyl) side chain . It serves as a key building block in medicinal chemistry and materials science, with primary research value derived from its structural features that enable specific interactions with biological targets [1].

Why N-(2-Aminoethyl)-3-chloroaniline Cannot Be Directly Substituted by Unsubstituted or Isomeric Analogs


Simple replacement of N-(2-aminoethyl)-3-chloroaniline with unsubstituted aniline, 3-chloroaniline, or other positional isomers is not feasible for research applications requiring precise molecular recognition. The meta-chloro substitution pattern dictates unique electronic and steric properties that influence binding affinity to protein targets [1], while the 2-aminoethyl side chain provides essential hydrogen-bonding and basicity motifs [2]. Attempted substitution with 2-chloro or 4-chloro analogs has been shown to alter biological activity profiles, underscoring the critical role of the 3-chloro positional isomerism .

Quantitative Evidence Guide: N-(2-Aminoethyl)-3-chloroaniline Differentiation Data


Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity

N-(2-Aminoethyl)-3-chloroaniline exhibits agonist activity at mouse TAAR1 with an EC50 of 780 nM, while the unsubstituted analog N-(2-aminoethyl)aniline shows no detectable activity at concentrations up to 10 µM [1]. At human TAAR1, the compound displays an EC50 of 1.80 µM [2].

TAAR1 GPCR Neuropharmacology

Phenylethanolamine N-Methyltransferase (PNMT) Inhibitory Activity

N-(2-Aminoethyl)-3-chloroaniline inhibits PNMT with a Ki of 1.11 mM, whereas the 4-chloro isomer N-(2-aminoethyl)-4-chloroaniline exhibits a Ki of 0.47 mM under identical assay conditions [1].

PNMT Epinephrine Synthesis Cardiovascular

Beta-1 Adrenergic Receptor Binding

N-(2-Aminoethyl)-3-chloroaniline demonstrates no measurable binding affinity to the beta-1 adrenergic receptor (Ki > 10 µM) . In contrast, the parent compound 3-chloroaniline exhibits weak but detectable binding with a Ki of 8.2 µM .

Adrenergic Cardiovascular Selectivity

Aqueous Solubility and Physicochemical Profile

N-(2-Aminoethyl)-3-chloroaniline exhibits an aqueous solubility of 38 µM at pH 7.4 . For comparison, the unsubstituted N-(2-aminoethyl)aniline shows solubility of 120 µM under identical conditions, while 3-chloroaniline is practically insoluble (<1 µM) [1].

Solubility Formulation Drug-likeness

Synthetic Accessibility and Purity Profile

N-(2-Aminoethyl)-3-chloroaniline can be synthesized in a single step from 3-chloroaniline and ethanolamine using 47% HBr at 170°C, yielding the free base with >95% purity after simple workup [1]. In contrast, the 2-chloro isomer requires a multi-step sequence involving protection/deprotection due to steric hindrance, typically resulting in 75-80% overall yield [2].

Synthesis Scale-up Quality Control

Functional Activity at Nicotinic Acetylcholine Receptors (nAChRs)

N-(2-Aminoethyl)-3-chloroaniline acts as a weak antagonist at the alpha3beta4 nAChR subtype with an IC50 of 10.5 µM [1]. The 4-chloro isomer shows 3-fold greater potency (IC50 3.2 µM) at the same receptor, while the 2-chloro analog is essentially inactive (IC50 >50 µM) [2].

nAChR Ion Channel Neurology

Recommended Application Scenarios for N-(2-Aminoethyl)-3-chloroaniline


TAAR1 Agonist Tool Compound for Neuropsychiatric Research

Given its EC50 of 780 nM at mouse TAAR1 and >10-fold selectivity over the unsubstituted analog, this compound serves as a validated chemical probe for studying TAAR1-mediated signaling in preclinical models of schizophrenia, addiction, and mood disorders [1].

Starting Material for Piperazine-Based Drug Candidates

The primary amine moiety allows facile conversion to N-arylpiperazines via alkylation with bis(2-chloroethyl)amine, a common pharmacophore in CNS-active agents [1]. The 3-chloro substitution pattern is preferred in several trazodone analogs due to favorable 5-HT2A/α1 selectivity [2].

Ligand for Profiling Chloroaniline Structure-Activity Relationships (SAR)

The well-characterized activity profile across PNMT, beta-1 adrenergic, and nAChR targets makes this compound a useful reference standard in SAR campaigns aimed at optimizing selectivity among related biogenic amine receptors [1].

Building Block for Fluorescent Probes and Affinity Labels

The 2-aminoethyl handle enables conjugation to fluorophores (e.g., FITC, Cy5) or biotin via amide bond formation, facilitating the development of TAAR1-selective imaging agents and pull-down reagents [1].

Technical Documentation Hub

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